molecular formula C22H25FN2O2S B11338174 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11338174
M. Wt: 400.5 g/mol
InChI Key: NXGWCCAYMXCFLG-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of azepane, thiophene, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro group can be substituted with other functional groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of azepane, thiophene, and benzofuran moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical and biological activities .

Properties

Molecular Formula

C22H25FN2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H25FN2O2S/c1-15-17-13-16(23)8-9-19(17)27-21(15)22(26)24-14-18(20-7-6-12-28-20)25-10-4-2-3-5-11-25/h6-9,12-13,18H,2-5,10-11,14H2,1H3,(H,24,26)

InChI Key

NXGWCCAYMXCFLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC(C3=CC=CS3)N4CCCCCC4

Origin of Product

United States

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